1-Chlorohex-5-en-2-ol
Overview
Description
1-Chlorohex-5-en-2-ol is an organic compound with the molecular formula C6H11ClO. It is a colorless liquid with a distinctive odor and is characterized by the presence of both an alkene double bond and a hydroxyl functional group. This compound is insoluble in water but soluble in many organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohex-5-en-2-ol can be synthesized through various methods. One common approach involves the chlorination of hex-5-en-2-ol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
1-Chlorohex-5-en-2-ol is a reactive compound that can undergo various types of chemical reactions:
Oxidation:
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation typically converts the hydroxyl group to a carbonyl group, forming 1-chlorohex-5-en-2-one.
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Products: Reduction can convert the alkene double bond to a single bond, forming 1-chlorohexan-2-ol.
Substitution:
Reagents and Conditions: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Scientific Research Applications
1-Chlorohex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Research has explored its potential in developing anti-inflammatory and anti-cancer drugs.
Industry:
Material Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Chlorohex-5-en-2-ol involves its reactivity with various molecular targets. The presence of both the alkene and hydroxyl groups allows it to participate in a range of chemical reactions, including nucleophilic substitution and electrophilic addition. These reactions can modify the structure and function of biological molecules, influencing pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
1-Bromohex-5-en-2-ol: Similar structure but with a bromine atom instead of chlorine.
1-Iodohex-5-en-2-ol: Similar structure but with an iodine atom instead of chlorine.
5-Chloro-2-cyclohexen-1-ol: Contains a cyclohexene ring instead of a linear chain.
Uniqueness:
Reactivity: The presence of the chlorine atom in 1-Chlorohex-5-en-2-ol makes it more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs.
Applications: Its unique combination of functional groups makes it particularly useful in organic synthesis and material science.
Properties
IUPAC Name |
1-chlorohex-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUXTQZSCDIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562938 | |
Record name | 1-Chlorohex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10293-98-8 | |
Record name | 1-Chlorohex-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorohex-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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